molecular formula C10H16O6 B15123059 Methyl 3,5-di-O-acetyl-2-deoxy-b-D-ribofuranoside

Methyl 3,5-di-O-acetyl-2-deoxy-b-D-ribofuranoside

Cat. No.: B15123059
M. Wt: 232.23 g/mol
InChI Key: MBNZXGFEXJLTGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,5-di-O-acetyl-2-deoxy-b-D-ribofuranoside is a compound extensively employed in the biomedical sector. It serves as a pivotal intermediary during the production of antiviral and anticancer pharmaceuticals. The molecular formula of this compound is C10H16O6, and it has a molecular weight of 232.23 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-di-O-acetyl-2-deoxy-b-D-ribofuranoside typically involves the acetylation of 2-deoxy-D-ribose. The process begins with the protection of hydroxyl groups followed by selective acetylation. Common reagents used in this process include acetic anhydride and pyridine . The reaction is usually carried out under mild conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale acetylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-di-O-acetyl-2-deoxy-b-D-ribofuranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include various acetylated derivatives and deoxy sugars, which are crucial intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Methyl 3,5-di-O-acetyl-2-deoxy-b-D-ribofuranoside is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and nucleosides.

    Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: Serves as an intermediate in the production of antiviral and anticancer drugs.

    Industry: Utilized in the manufacture of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3,5-di-O-acetyl-2-deoxy-b-D-ribofuranoside involves its role as an intermediate in biochemical pathways. It participates in the synthesis of nucleosides, which are essential for DNA and RNA synthesis. The compound interacts with various enzymes and molecular targets, facilitating the production of antiviral and anticancer agents.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside: Another acetylated derivative of deoxy sugars with similar applications in pharmaceutical synthesis.

    1,2,3,4-Tetra-O-acetyl-b-D-glucopyranose: Used in the synthesis of complex carbohydrates and glycosides.

    2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-D-cytidine: Employed in the synthesis of nucleoside analogs for antiviral and anticancer therapies.

Uniqueness

Methyl 3,5-di-O-acetyl-2-deoxy-b-D-ribofuranoside stands out due to its specific role in the synthesis of antiviral and anticancer drugs. Its unique structure allows for selective acetylation, making it a valuable intermediate in pharmaceutical research and production.

Properties

IUPAC Name

(3-acetyloxy-5-methoxyoxolan-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O6/c1-6(11)14-5-9-8(15-7(2)12)4-10(13-3)16-9/h8-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNZXGFEXJLTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(CC(O1)OC)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.